5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile

Description

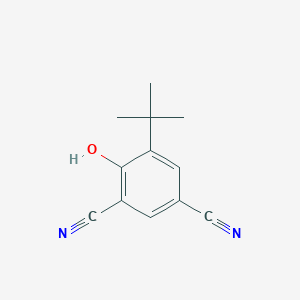

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a benzene-1,3-dicarbonitrile derivative featuring a hydroxyl group at the 4-position and a bulky tert-butyl substituent at the 5-position. The tert-butyl group enhances steric bulk, which may influence solubility, crystallinity, and reactivity, while the hydroxyl group introduces hydrogen-bonding capabilities, affecting intermolecular interactions .

Properties

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLOWKFVLWGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile typically involves the reaction of 4-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of 5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile lies in its antioxidant properties. Phenolic compounds are widely recognized for their ability to inhibit oxidative stress by scavenging free radicals. This characteristic is crucial in various sectors:

- Food Industry : Used as a food preservative to prevent rancidity and extend shelf life by mitigating oxidation.

- Cosmetics : Incorporated into skincare products to protect against oxidative damage caused by environmental stressors.

Table 1: Applications of this compound as an Antioxidant

| Industry | Application Description |

|---|---|

| Food | Preservative to prevent rancidity and extend shelf life |

| Cosmetics | Protects skin from oxidative damage |

| Plastics | Stabilizer in polymer formulations to enhance durability |

Industrial Applications

The compound is also employed in various industrial applications due to its effectiveness as a stabilizer and processing aid:

- Plastics and Polymers : Acts as an antioxidant in the production of plastics, rubber, and synthetic fibers, enhancing thermal stability and prolonging material life.

- Adhesives and Coatings : Utilized in formulations to improve the resistance of products to degradation from heat and light.

Table 2: Industrial Uses of this compound

| Industrial Sector | Use Description |

|---|---|

| Plastics | Antioxidant for enhanced thermal stability |

| Adhesives | Improves resistance to heat and light degradation |

| Coatings | Increases durability and longevity of protective coatings |

Therapeutic Potential

Recent studies have explored the therapeutic potential of phenolic compounds like this compound in medical applications:

- Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic antioxidants can reduce oxidative toxicity in neuronal cells, suggesting potential benefits for neurodegenerative diseases.

- Anti-inflammatory Properties : These compounds may exhibit anti-inflammatory effects, contributing to therapeutic strategies for conditions associated with chronic inflammation.

Case Study: Neuroprotective Effects

A study highlighted the efficacy of tert-butyl phenolic antioxidants in mitigating oxidative stress in neuronal cells. The findings suggested that these compounds could potentially be developed into treatments for neurodegenerative disorders such as Alzheimer's disease.

Table 3: Safety Considerations

| Consideration | Description |

|---|---|

| Toxicity | Potential endocrine disruptor; requires thorough evaluation |

| Regulatory Status | Subject to safety assessments by agencies like the EPA |

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile groups can engage in dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Structural and Substituent Effects

Benzene-1,3-dicarbonitrile derivatives vary widely based on substituents. Key comparisons include:

Key Observations :

- Electronic Effects: The hydroxyl and tert-butyl groups in the target compound contrast with amino or alkyl substituents in analogs. For example, amino groups (e.g., 2-NH₂ in ) are electron-donating, whereas CN groups are electron-withdrawing, altering charge distribution and reactivity.

Physicochemical Properties

- Melting Points: Substituents significantly affect melting points. For example, 5-(benzylamino)-6-methylpyrazine-2,3-dicarbonitrile showed a 10°C variation due to crystallization modes . The tert-butyl group in the target compound may elevate melting points via enhanced van der Waals interactions.

- Solubility: Phenazine-dicarbonitriles with diphenylamino groups exhibited poor solubility, limiting 13C NMR analysis . The tert-butyl group in the target compound may improve solubility in nonpolar solvents, while the hydroxyl group enhances polar solvent compatibility.

Biological Activity

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hydroxyl group and two cyano groups attached to a tert-butyl-substituted phenolic ring. Its chemical formula is , and it exhibits properties typical of phenolic compounds, such as antioxidant activity.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.

2. Anti-inflammatory Effects

Several studies have demonstrated that compounds related to this compound act as inhibitors of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response. Inhibition of these pathways can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits selective antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured cells. The findings indicated that treatment with this compound significantly decreased ROS levels, thereby enhancing cell viability under oxidative stress conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals: The hydroxyl group facilitates electron donation, allowing the compound to neutralize free radicals effectively.

- Inhibition of Enzymatic Pathways: The compound's structure allows it to bind to active sites on COX and LOX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators.

- Modulation of Cellular Signaling: It may also influence signaling pathways involved in inflammation and apoptosis.

Data Table: Summary of Biological Activities

Q & A

Q. How can hydrolytic degradation pathways be mapped to improve formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.